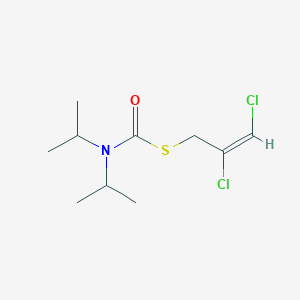

trans-Diallate

説明

Contextualization within Agricultural Chemistry

Thiocarbamate herbicides represent a significant class of chemical compounds utilized in agriculture for the selective control of weeds. nih.govinchem.org These compounds are esters of thiocarbamic acid and are recognized for their effectiveness as pre-emergence herbicides, meaning they are applied to the soil before the crop emerges to prevent the germination of weed seeds. ucanr.edunih.gov A key characteristic of thiocarbamate herbicides is their volatility, which necessitates their incorporation into the soil shortly after application to ensure optimal efficacy. inchem.orgepa.gov They are particularly valued for their ability to control wild oats and other grass weeds in a variety of crops. nih.gov

Diallate (B166000), chemically known as S-(2,3-dichloroallyl)diisopropylthiocarbamate, is a prominent member of the thiocarbamate family. epa.gov It has been used to control wild oats and other weeds in crops such as sugar beets, barley, corn, flax, lentils, peas, and potatoes. lookchem.com Like other thiocarbamates, diallate's mode of action involves inhibiting growth in the early stages of weed development, primarily affecting the emerging shoots of grass weeds. nih.gov The stability of thiocarbamates like diallate is notable; they are stable compounds when stored but are readily degraded by microbial action in moist soil environments. ucanr.edu

Isomeric Forms of Diallate and their Stereochemical Distinctions

Diallate exists in two stereoisomeric forms: cis (Z) and trans (E). epa.govnih.gov This isomerism arises from the arrangement of substituents around the carbon-carbon double bond in the 2,3-dichloroallyl group. In the trans-isomer, the chlorine atom and the main part of the molecule are on opposite sides of the double bond, whereas in the cis-isomer, they are on the same side. These distinct spatial arrangements result in different physical and chemical properties for each isomer.

The two isomers can be separated and identified using techniques such as preparative scale gas chromatography. cambridge.org Spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in assigning the specific configurations, with the trans isomer typically having a shorter retention time in gas chromatography compared to the cis isomer. cambridge.org The commercial formulation of diallate historically contained an approximately equal mixture of the cis and trans isomers. haz-map.com

Stereochemical Implications for Chemical Reactivity and Biological Activity

The stereochemistry of the diallate isomers has profound implications for their biological activity as herbicides. Research has demonstrated that the trans-isomer of diallate is significantly more effective at controlling wild oat (Avena fatua L.) than the cis-isomer. cambridge.org Studies have shown that a lower concentration of the trans-isomer is required to achieve a 50% reduction in the height of wild oat seedlings compared to the cis-isomer, indicating its superior herbicidal potency. cambridge.org Specifically, the cis isomer was found to be about 65% less effective than the trans isomer. cambridge.org

Interestingly, when the isomers are applied as a mixture, an antagonistic effect has been observed, where the combined herbicidal effect is less than what would be expected based on the activity of the individual isomers. cambridge.org A mixture composed of 42% trans and 58% cis diallate exhibited a significant antagonistic effect. cambridge.org The trans-isomer alone was found to be 2.6 times more effective than this particular mixture. cambridge.org

The differential activity of the isomers is also reflected in their environmental fate and metabolism. Both isomers undergo photodegradation when exposed to UV and simulated sunlight, with degradation being more rapid in thin films compared to on soil. epa.gov In metabolic studies using mouse hepatic microsomes, both cis- and trans-diallate are metabolized, and the pathway involves sulfoxidation. nih.govnih.gov In rats, both isomers are metabolized and excreted, with the primary metabolites being derivatives of mercapturic acid. nih.govnih.gov This indicates that while their initial biological activity differs, the metabolic pathways in mammals share common features.

Chemical and Physical Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C10H17Cl2NOS | |

| Molecular Weight | 270.22 | g/mol |

| Melting Point | 25-30 | °C |

| Boiling Point | 306 at 760 mmHg | °C |

| Water Solubility | 40 | mg/L |

| Vapor Pressure | 0.000791 at 25°C | mmHg |

| logPoct/wat | 4.277 |

This table contains data sourced from multiple references. nih.govlookchem.comchemeo.com

Herbicidal Efficacy Comparison of Diallate Isomers

| Isomer/Mixture | Relative Efficacy |

| This compound | High |

| cis-Diallate | ~65% less effective than trans-isomer |

| 42% trans / 58% cis Mixture | Exhibits antagonistic effect; trans-isomer is 2.6 times more effective |

This table is based on research findings on the control of wild oat (Avena fatua L.). cambridge.org

Structure

3D Structure

特性

CAS番号 |

17708-58-6 |

|---|---|

分子式 |

C10H17Cl2NOS |

分子量 |

270.22 g/mol |

IUPAC名 |

S-[(E)-2,3-dichloroprop-2-enyl] N,N-di(propan-2-yl)carbamothioate |

InChI |

InChI=1S/C10H17Cl2NOS/c1-7(2)13(8(3)4)10(14)15-6-9(12)5-11/h5,7-8H,6H2,1-4H3/b9-5+ |

InChIキー |

SPANOECCGNXGNR-WEVVVXLNSA-N |

不純物 |

May be contaminated with diisopropylamine & other (unknown) cmpd in the manufacturing process. |

SMILES |

CC(C)N(C(C)C)C(=O)SCC(=CCl)Cl |

異性体SMILES |

CC(C)N(C(C)C)C(=O)SC/C(=C\Cl)/Cl |

正規SMILES |

CC(C)N(C(C)C)C(=O)SCC(=CCl)Cl |

沸点 |

150 °C @ 9 MM HG |

Color/Form |

BROWN LIQUID Oily liquid |

密度 |

1.188 @ 25 °C/15.6 °C |

引火点 |

96 C deg (open cup); 77 °C (closed cup) |

melting_point |

25-30 °C |

他のCAS番号 |

17708-58-6 2303-16-4 |

物理的記述 |

Used as an herbicide. |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

賞味期限 |

INDEFINITELY STABLE; NOT SENSITIVE TO LIGHT OR HEAT |

溶解性 |

SOL IN ACETONE, BENZENE, CHLOROFORM, ETHER, & HEPTANE SOL IN WATER 14 PPM @ 25 °C MISCIBLE WITH ETHANOL & ISOPROPYL ALCOHOL. MISCIBLE IN XYLENE, KEROSENE, & ETHYL ACETATE @ 25 °C. |

同義語 |

Avadex di-allate di-allate, (E)-isomer di-allate, (Z)-isomer diallate |

蒸気圧 |

1.5X10-4 MM HG @ 25 °C |

製品の起源 |

United States |

Synthetic Pathways and Chemical Transformations of Trans Diallate

Established Synthetic Methodologies for Thiocarbamates

Thiocarbamates are a class of organosulfur compounds with two isomeric forms: O-thiocarbamates and S-thiocarbamates. wikipedia.org Trans-diallate is an S-thiocarbamate. The synthesis of thiocarbamates can be achieved through several established methodologies.

One common method involves the reaction of a thiocarbamoyl chloride with a thiol. wikipedia.org This approach is used to produce herbicides closely related to diallate (B166000), such as triallate (B1683234). wikipedia.org Another significant route is the Riemschneider thiocarbamate synthesis, which converts alkyl or aryl thiocyanates into thiocarbamates using acidic conditions followed by hydrolysis. wikipedia.org This method is particularly effective for secondary and tertiary alcohols. wikipedia.org

Other synthetic strategies include:

The reaction of amines with carbonyl sulfide (B99878) to form thiocarbamate salts. wikipedia.org

Palladium-catalyzed reactions involving a disulfide, an amine, and carbon monoxide. nih.gov

A one-pot synthesis using an alcohol, carbon disulfide, potassium hydroxide (B78521), chlorine, and a corresponding amine. mdpi.com

The reaction of carbamoylimidazolium salts with thiols, which acts as an efficient carbamoylation method. organic-chemistry.org

The Newman-Kwart rearrangement, an intramolecular isomerization that converts O-thiocarbamates to S-thiocarbamates at high temperatures. wikipedia.orgmdpi.com

Table 1: Overview of General Thiocarbamate Synthesis Methods

| Method | Reactants | Product Type | Reference |

|---|---|---|---|

| Thiol-based Synthesis | Thiocarbamoyl Chloride + Thiol | S-Thiocarbamate | wikipedia.org |

| Riemschneider Synthesis | Alkyl/Aryl Thiocyanate + Alcohol/Water | N-Substituted Thiocarbamate | wikipedia.org |

| Carbonyl Sulfide Route | Amine + Carbonyl Sulfide | Thiocarbamate Salt | wikipedia.org |

| Palladium-Catalyzed Carbonylation | Disulfide + Amine + Carbon Monoxide | S-Thiocarbamate | nih.gov |

| Newman-Kwart Rearrangement | O-Thiocarbamate | S-Thiocarbamate | wikipedia.orgmdpi.com |

Specific Alkylation Routes for this compound Synthesis

The synthesis of this compound, or S-[(E)-2,3-dichloroprop-2-enyl] N,N-di(propan-2-yl)carbamothioate, is achieved through a specific S-alkylation reaction. nih.govnist.govcambridge.org The most direct route involves the reaction of N,N-diisopropylcarbamoyl chloride with 2,3-dichloro-2-propen-1-thiol.

This reaction is analogous to the synthesis of other thiocarbamate herbicides like triallate and cycloate. wikipedia.org The process consists of nucleophilic substitution where the sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride, leading to the formation of the S-thiocarbamate ester and hydrochloric acid as a byproduct. The geometric configuration (trans or cis) of the final product is determined by the specific isomer of 2,3-dichloro-2-propen-1-thiol used as the starting material. cambridge.org

The two isomers of diallate can be separated and isolated using preparative scale gas chromatography. cambridge.org Spectroscopic analysis using IR and NMR confirms the structural assignment, with the trans isomer typically having a shorter retention time than the cis isomer on a Carbowax 20M liquid phase. cambridge.org

Formation and Rearrangement of Sulfoxide (B87167) Derivatives

The metabolic transformation of this compound in biological systems primarily proceeds through oxidation of the sulfur atom to form a sulfoxide derivative. nih.govnih.govinchem.orgresearchgate.net This conversion is an NADPH-dependent reaction catalyzed by microsomal mixed-function oxidases found in the liver. nih.govnih.govresearchgate.net

The resulting this compound sulfoxide is a reactive and thermally unstable intermediate. researchgate.netpublications.gc.ca It undergoes further chemical transformations through two principal pathways:

Rearrangement and Elimination: The sulfoxide can undergo a sigmatropic rearrangement followed by a 1,2-elimination reaction. nih.govpublications.gc.ca This process leads to the formation of highly reactive electrophiles, such as 2-chloroacrolein. nih.govpublications.gc.ca

Conjugation with Glutathione (B108866) (GSH): The sulfoxide readily reacts non-enzymatically with endogenous glutathione (GSH). nih.govnih.govresearchgate.net This reaction forms an S-(diisopropylcarbamoyl)-glutathione conjugate, which is a key step in the detoxification pathway. nih.govnih.govresearchgate.net This conjugate is further metabolized to cysteine and mercapturic acid derivatives before excretion. nih.govresearchgate.net

Table 2: Key Metabolites from this compound Sulfoxidation

| Precursor | Intermediate | Metabolic Pathway | Key Product(s) | Reference |

|---|---|---|---|---|

| This compound | This compound Sulfoxide | Microsomal Oxidation | S-(diisopropylcarbamoyl)-GSH, 2-chloroacrolein | nih.govnih.govresearchgate.net |

| S-(diisopropylcarbamoyl)-GSH | - | Further Metabolism | Mercapturic Acid Derivative, Cysteine Derivative | nih.govresearchgate.net |

Exploration of Other Chemical Derivatives and Analogs within Thiocarbamate and Carbamate (B1207046) Classes

This compound belongs to the thiocarbamate class of compounds, which includes numerous other herbicides with related structures and functions. wikipedia.orgnih.gov A close analog is triallate, which differs only in the substitution on the allyl group, having a trichloroallyl group instead of a dichloroallyl group. wikipedia.org

Other examples of thiocarbamate herbicides include EPTC (S-ethyl dipropylthiocarbamate), cycloate, butylate, molinate, and vernolate. wikipedia.org These compounds share the core thiocarbamate functional group but vary in the N-alkyl and S-alkyl substituents, which modulates their herbicidal activity and selectivity.

The carbamate class is structurally related, differing by the presence of an oxygen atom instead of a sulfur atom in the ester linkage. An example is chloropropham, N-(3-chlorophenyl) isopropylcarbamate. oup.com Dithiocarbamates, which contain two sulfur atoms, represent another related class; an example is 2-chloroallyl diethyldithiocarbamate. oup.com These structural variations across the thiocarbamate, carbamate, and dithiocarbamate (B8719985) classes influence their chemical properties and biological activities. inchem.orgoup.com

Table 3: Comparison of this compound with Related Chemical Analogs

| Compound Name | Class | N-Substituents | S/O-Alkyl Group | Reference |

|---|---|---|---|---|

| This compound | Thiocarbamate | Diisopropyl | trans-2,3-dichloroallyl | nih.gov |

| Triallate | Thiocarbamate | Diisopropyl | 2,3,3-trichloroallyl | wikipedia.org |

| EPTC | Thiocarbamate | Dipropyl | Ethyl | wikipedia.orgoup.com |

| Chloropropham | Carbamate | Isopropyl | 3-chlorophenyl (O-aryl) | oup.com |

Biochemical and Physiological Mechanisms of Action in Plant Systems

Target Site Elucidation: Inhibition of Lipid Synthesis

Contrary to some classifications that group herbicides broadly, the primary target site of thiocarbamates, including trans-diallate, is not the enzyme acetyl-CoA carboxylase (ACCase). cambridge.org Instead, research indicates that these herbicides interfere with the biosynthesis of very-long-chain fatty acids (VLCFAs). cambridge.orgnih.gov These VLCFAs, with carbon chains longer than 18 atoms, are essential components for the production of surface lipids such as cuticular waxes and suberin. cambridge.orgnih.gov

The mechanism of action involves the inhibition of fatty acid elongase enzymes. cambridge.orgnih.gov These enzymes are responsible for the sequential addition of two-carbon units to a growing fatty acid chain. cambridge.org By disrupting this elongation process, this compound effectively halts the synthesis of the necessary building blocks for protective surface layers. nih.govucanr.edu This inhibition of lipid biosynthesis leads to a cascade of effects, including abnormal cell development and the failure of the emerging shoot to grow correctly, often resulting in a "buggy-whip" appearance in susceptible grasses. ucanr.edu The disruption of these critical structural lipids ultimately prevents the seedling from successfully emerging from the soil or establishing itself. ucanr.eduk-state.edu

Influence of Stereochemistry on Enzyme Binding and Herbicidal Efficacy (trans- vs. cis-Diallate)

Diallate (B166000) exists as two distinct geometric isomers, this compound and cis-diallate, due to the arrangement of substituents around the double bond in the chloroallyl group. cambridge.orghaz-map.com Scientific studies have demonstrated a significant difference in the herbicidal potency of these two isomers.

Research on wild oat (Avena fatua L.) seedlings revealed that the trans-isomer is considerably more effective as a herbicide. cambridge.org One study quantified this difference, showing that based on the concentration required to reduce seedling height by 50%, the trans-isomer is approximately 2.6 times more effective than a mixture containing 42% trans- and 58% cis-diallate. cambridge.org The cis-isomer, when tested individually, was found to be about 65% less effective than the trans-isomer. cambridge.org This difference in efficacy strongly suggests that the stereochemistry of the molecule plays a crucial role in its interaction with the target enzyme, fatty acid elongase. The specific three-dimensional shape of the trans-isomer likely allows for a more optimal binding to the active site of the enzyme, leading to greater inhibition and, consequently, higher phytotoxicity. Commercial formulations of diallate have been reported to contain roughly equal amounts of the cis and trans isomers. haz-map.comnih.gov

Table 1: Comparative Herbicidal Efficacy of Diallate Isomers on Wild Oat

| Isomer/Mixture | Relative Efficacy |

|---|---|

| This compound | High |

| cis-Diallate | Low (approx. 65% less effective than trans) |

| 42% trans / 58% cis Mixture | Intermediate (trans is 2.6x more effective) |

Data sourced from a study on the growth of germinating wild oat seedlings. cambridge.org

Comparative Analysis of Uptake and Translocation Mechanisms in Plants

Absorption through Roots and Emerging Shoots

This compound is a soil-applied herbicide, and its absorption into the plant occurs primarily as the seedling germinates and grows through the treated soil layer. ucanr.eduk-state.edu The compound is taken up by both the roots and the emerging shoots (coleoptiles in grasses). ucanr.eduk-state.edufbn.com However, the emerging shoot is considered the primary site of both absorption and herbicidal action. ucanr.eduk-state.edu This is because the main target, the synthesis of very-long-chain fatty acids for cuticle formation, is most critical in the rapidly developing shoot tissues. ucanr.edu

Xylem-Limited Translocation Patterns

Once absorbed, this compound moves within the plant's vascular system. Its transport is primarily confined to the xylem. ucanr.eduk-state.edufbn.com The xylem is a non-living tissue responsible for the upward transport of water and dissolved minerals from the roots to the rest of the plant. byjus.comyoutube.com Herbicides that are "xylem-mobile" follow this transpiration stream. youtube.com This means that after uptake by the roots or lower shoot, this compound is carried upwards and outwards towards the leaves. k-state.edu This translocation pattern results in the accumulation of the herbicide in mature leaves, particularly at the leaf margins where the xylem terminates. This unidirectional, upward movement means the herbicide is not significantly transported downwards to the root tips or other sink tissues from the foliage. youtube.com

Role of Lipophilicity in Membrane Penetration (e.g., Comparative Studies with Triallate)

The ability of a herbicide to penetrate the waxy cuticle and cell membranes of a plant is critical for its efficacy. This penetration is heavily influenced by the compound's lipophilicity (its affinity for fats and lipids). nih.gov Medicinal and agricultural chemicals with moderate lipophilicity tend to be better absorbed through cell membranes. nih.gov Thiocarbamate herbicides like diallate and the closely related triallate (B1683234) must pass through lipophilic barriers to reach their site of action. mdpi.com

Metabolic Activation and Formation of Phytotoxic Metabolites

This compound, as applied, is a pro-herbicide. It requires metabolic activation within the plant to become a potent inhibitor of lipid synthesis. nih.govcambridge.org This activation is a two-step process. The first and most critical step is sulfoxidation, an oxidation reaction where the sulfur atom in the thiocarbamate ester is oxidized to form this compound sulfoxide (B87167). cambridge.orgwho.int This sulfoxide is a more reactive intermediate and is believed to be the actual herbicidally active molecule that inhibits the fatty acid elongase enzymes. nih.govcambridge.orgwho.int

Table 2: Metabolic Pathway of this compound in Plants

| Compound | Role/Description |

|---|---|

| This compound | Parent compound (pro-herbicide) absorbed by the plant. |

| This compound Sulfoxide | The primary active metabolite formed by sulfoxidation; inhibits fatty acid elongation. nih.govcambridge.orgwho.int |

| 2-Chloroacrolein | A secondary, highly phytotoxic metabolite formed from the degradation of the sulfoxide. nih.gov |

Role of Sulfoxides as Carbamoylating Agents

The initial and critical step in the bioactivation of this compound within a plant is the oxidation of its thiol sulfur atom to form this compound sulfoxide. inchem.org This metabolic conversion is carried out by the plant's native enzymatic machinery, likely involving mixed-function oxidase (MFO) systems. inchem.orgresearchgate.net The resulting sulfoxide is significantly more reactive than the parent thiocarbamate. inchem.orgresearchgate.net

This increased reactivity transforms the sulfoxide into a potent carbamoylating agent. researchgate.net It readily reacts with endogenous nucleophilic sulfhydryl groups (-SH) present in vital cellular components. inchem.org Key targets for this carbamoylation reaction include amino acids like cysteine and, most notably, the tripeptide glutathione (B108866) (GSH). inchem.orgresearchgate.net The reaction between the diallate sulfoxide and GSH results in the formation of a carbamoylated glutathione conjugate, S-(diisopropylcarbamoyl)-GSH. researchgate.netnih.gov

This carbamoylation has a dual significance. On one hand, it is believed to be a primary contributor to the herbicidal activity, as the depletion of crucial thiols and the modification of essential enzymes can disrupt cellular homeostasis and lead to plant death. inchem.org On the other hand, the conjugation with glutathione is also a recognized detoxification pathway in plants. inchem.orgjst.go.jp Safeners, or herbicide antidotes, often function by boosting the levels of glutathione and the activity of glutathione S-transferase (GST) enzymes, which facilitates the rapid and efficient neutralization of the sulfoxide before it can cause extensive cellular damage. inchem.orgresearchgate.net

The herbicidal effectiveness of this compound is therefore dependent on the balance between its rate of sulfoxidation to the active carbamoylating agent and the plant's capacity to detoxify this intermediate through glutathione conjugation.

Liberation of Chloroallyl-Containing Toxicants (e.g., 2-Chloroacrolein)

While carbamoylation represents a major mechanism of action, the this compound sulfoxide intermediate can also undergo further transformation to release highly toxic secondary metabolites. researchgate.netnih.gov Following its formation, the sulfoxide, being thermally unstable, can undergo a jst.go.jpepa.gov sigmatropic rearrangement. researchgate.netresearchgate.net This intramolecular rearrangement is a key step that leads to the elimination and liberation of a potent toxicant: 2-chloroacrolein. researchgate.netnih.govresearchgate.net

The formation of chloroacroleins is considered a significant component of the phytotoxicity of diallate. researchgate.netnih.gov Research using mouse microsomal models, which provide insight into metabolic activation pathways relevant to plant systems, has quantified the production of these toxicants. For instance, the metabolism of the (E)- or trans-isomer of diallate was found to yield 2-chloroacrolein. researchgate.netresearchgate.net

Data Tables

Table 1: Metabolites Identified from Diallate Isomers in Mouse Microsomal MFO Systems

This table summarizes the major metabolites identified following the incubation of diallate isomers with mouse microsomal mixed-function oxidase (MFO) systems, both with and without the addition of glutathione (GSH) and glutathione S-transferase (GST). This serves as a model for understanding the metabolic fate of diallate.

| Precursor Compound | Metabolic System | Identified Metabolites | Yield (%) | Reference |

| (E)-Diallate | MFO | (E)-Diallate Sulfoxide | 57-83% (combined isomers) | researchgate.netresearchgate.net |

| (E)-Diallate | MFO | 2-Chloroacrolein | 1.6% | researchgate.netresearchgate.net |

| (Z)-Diallate | MFO | (Z)-Diallate Sulfoxide | 57-83% (combined isomers) | researchgate.netresearchgate.net |

| (Z)-Diallate | MFO | 2-Chloroacrolein | 9.2% | researchgate.netresearchgate.net |

| (E)- and (Z)-Diallate | MFO + GSH + GST | 2,3-Dichloroallylthiol | Not Quantified | researchgate.net |

Mechanisms of Herbicide Resistance in Target Weeds

Target-Site Resistance (TSR) Mechanisms

TSR mechanisms involve genetic modifications at the herbicide's specific site of action, which either prevent the herbicide from binding to its target protein or compensate for the herbicide's inhibitory effect. nih.gov While TSR is a common mode of resistance for many herbicides, specific evidence for such mechanisms in conferring resistance to trans-diallate is not well-documented in scientific literature.

Alterations in the target-site protein, such as point mutations or codon deletions, can prevent a herbicide from effectively binding to its target, thereby rendering the plant resistant. nih.gov This "key and lock" system is disrupted, allowing the target enzyme to function normally despite the presence of the herbicide. For many herbicide classes, specific mutations in the genes encoding the target proteins have been identified as the cause of resistance. nih.gov However, for this compound, there is currently a lack of specific research findings identifying point mutations or codon deletions in a target-site protein that would confer resistance. Studies on the related compound triallate (B1683234) have suggested that resistance in wild oat may be controlled by two independently segregating recessive genes, which is not a typical single-gene mutation leading to an altered target site. uwa.edu.au

Another TSR mechanism is the overexpression or amplification of the gene encoding the target protein. nih.gov This leads to an increased production of the target enzyme, effectively diluting the concentration of the herbicide at its site of action and allowing the plant to tolerate higher doses. nih.gov This mechanism has been observed for herbicides like glyphosate. nih.gov However, there is no direct evidence in the current body of scientific research to suggest that overexpression of a specific target protein is a mechanism of resistance to this compound in weeds.

Alterations in Target-Site Protein Binding (e.g., Point Mutations, Codon Deletion)

Non-Target-Site Resistance (NTSR) Mechanisms

NTSR mechanisms prevent the herbicide from reaching its target site in a lethal concentration. These are complex and can involve reduced uptake and movement of the herbicide, enhanced metabolic breakdown, or sequestration of the herbicide away from its target. nih.govisws.org.in Research indicates that NTSR is the predominant mechanism of resistance to diallate (B166000) and triallate in weeds like Avena fatua. uwa.edu.aucambridge.org

Reduced absorption of a herbicide through the plant cuticle or altered translocation (movement) within the plant can limit the amount of the active ingredient that reaches its target site. adelaide.edu.au Studies on wild oat populations resistant to triallate and the related herbicide diallate have investigated this possibility. Research by Kern et al. (1996) showed that while initial uptake of 14C-triallate was similar between resistant and susceptible wild oat lines, the translocation of the herbicide was more rapid in susceptible lines after 24 hours. cambridge.org However, the study concluded that these minor differences in uptake and translocation were not significant enough to account for the high levels of resistance observed. cambridge.org Therefore, while alterations in absorption and translocation may play a minor role, they are not considered the primary mechanism of resistance to diallate-related compounds.

Table 1: Research Findings on Herbicide Uptake and Translocation in Resistant Wild Oat

| Herbicide | Weed Species | Observation | Conclusion | Reference |

| 14C-triallate | Avena fatua | Translocation of radioactivity was more rapid in susceptible lines than resistant lines from 24 to 60 hours after application. | Minor differences are unlikely to be the primary cause of resistance. | cambridge.org |

| 14C-difenzoquat | Avena fatua (triallate-resistant) | Uptake was 10-20% higher in resistant lines, and translocation was 7-14% greater in resistant lines after 12 hours. | Differences not significant enough to explain the high level of resistance. | cambridge.org |

Enhanced metabolism is a key NTSR mechanism where the herbicide is broken down into non-toxic or less toxic compounds before it can reach its target site. nih.gov This process often involves enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). nih.govresearchgate.net In the case of diallate and triallate resistance in wild oat, enhanced metabolism is considered a likely mechanism. uwa.edu.au Some studies suggest that resistance to triallate in wild oat is associated with a reduced rate of metabolic activation (sulfoxidation), which is necessary to convert the herbicide into its active, phytotoxic form. uwa.edu.au

Furthermore, cross-resistance patterns observed in triallate-resistant wild oat populations to other herbicides with different modes of action, such as ACCase and ALS inhibitors, strongly point towards the involvement of metabolic resistance. uwa.edu.au The enzymes responsible for metabolizing these other herbicides, likely P450s and GSTs, may also contribute to the detoxification of diallate and triallate. uwa.edu.auresearchgate.netnih.gov

Table 2: Enzymes Implicated in Enhanced Metabolic Degradation of Herbicides

| Enzyme Family | Function in Herbicide Resistance | Potential Role in this compound Resistance |

| Cytochrome P450 Monooxygenases (P450s) | Catalyze oxidation, hydroxylation, and dealkylation of herbicides. nih.gov | Implicated in cross-resistance in triallate-resistant wild oat; may metabolize this compound. uwa.edu.au |

| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of glutathione to herbicides, making them more water-soluble and less toxic. researchgate.net | Elevated GST activity is associated with resistance to other herbicides in wild oat and could play a role in this compound detoxification. researchgate.net |

Sequestration involves the transport and storage of the herbicide away from its target site, often into the cell vacuole or by binding to the cell wall, rendering it inactive. nih.govucdavis.edu This prevents the herbicide from interfering with its target protein. There is evidence to suggest that sequestration could be a mechanism of resistance in weeds resistant to herbicides. For instance, in triallate-resistant wild oat, cell wall sequestration has been proposed as a mechanism of resistance to the herbicide difenzoquat. uwa.edu.au It is plausible that a similar mechanism could contribute to resistance to this compound, where the herbicide is compartmentalized within the plant cell, preventing it from reaching its site of action. The vacuole, being a primary storage compartment for potentially toxic compounds, is a likely candidate for the sequestration of herbicides and their metabolites. ucdavis.edunih.govnih.gov

Enzymatic Systems Involved in Metabolism-Based Resistance (e.g., Cytochromes P450, Glutathione S-Transferases)

Metabolism-based resistance is a critical non-target-site resistance (NTSR) mechanism that enables weeds to detoxify herbicides before they can reach their molecular target. In the case of this compound, two primary superfamilies of enzymes, Cytochrome P450 monooxygenases (CYPs) and Glutathione S-Transferases (GSTs), play a central role. This resistance mechanism is complex, often involving the detoxification of the herbicide into non-phytotoxic forms. bioone.orguwa.edu.au

The metabolic pathway for thiocarbamate herbicides like this compound is a two-step process involving both activation and detoxification. Initially, CYPs metabolize the parent this compound molecule through sulfoxidation. nih.govresearchgate.net This reaction converts this compound into its sulfoxide (B87167) derivative, which is the biologically active, or phytotoxic, form of the herbicide. This sulfoxide is the actual inhibitor of the very-long-chain fatty acid elongases (VLCFAEs) in susceptible plants. cpm-magazine.co.uk

Following activation, Glutathione S-Transferases (GSTs) are crucial for detoxification. In resistant plants, GSTs catalyze the conjugation of the this compound sulfoxide intermediate with the endogenous tripeptide glutathione (GSH). nih.govgoogle.com This conjugation reaction effectively neutralizes the phytotoxic sulfoxide, marking it for further degradation and preventing it from inhibiting VLCFAE synthesis. nih.govresearchgate.net The resulting conjugate is subsequently processed into non-toxic metabolites. Therefore, enhanced GST activity is a key factor in the survival of resistant weed biotypes. Studies in maize have demonstrated that herbicide safeners can work by increasing the activity of both GSH and GSTs, highlighting the importance of this detoxification pathway. researchgate.net

Interestingly, some research on the closely related herbicide triallate in resistant Avena fatua (wild oat) has revealed an alternative mechanism. In these cases, resistance was conferred by a reduced rate of metabolic activation (sulfoxidation) by CYPs. researchgate.net By slowing the conversion of the herbicide to its more toxic sulfoxide form, the plant effectively limits the amount of active ingredient available to cause injury. This indicates that resistance to thiocarbamates can evolve through at least two distinct metabolic strategies: enhanced detoxification of the active compound or reduced activation of the parent compound.

The table below summarizes the roles of these key enzymatic systems in the metabolism of this compound.

| Enzyme Superfamily | Primary Function in Diallate Metabolism | Role in Resistance | Research Findings |

| Cytochrome P450 Monooxygenases (CYPs) | Activation: Catalyze the sulfoxidation of the parent this compound molecule to its phytotoxic sulfoxide form. nih.govresearchgate.net | Can contribute to resistance via reduced activation: Some resistant biotypes exhibit lower rates of sulfoxidation, limiting the amount of active herbicide produced. researchgate.net | Mouse hepatic microsomes metabolize diallate in a NADPH-dependent reaction primarily via sulfoxidation. nih.gov Resistance in some Avena fatua populations to the related herbicide triallate is due to reduced herbicide activation. researchgate.net |

| Glutathione S-Transferases (GSTs) | Detoxification: Catalyze the conjugation of the phytotoxic this compound sulfoxide with glutathione (GSH). nih.govgoogle.com | Primary mechanism of detoxification: Enhanced GST activity neutralizes the active herbicide before it reaches its target site, conferring resistance. researchgate.netnih.gov | The presence of GSH and GSTs diverts the sulfoxidized intermediates from an activation pathway to a detoxification pathway, liberating chloroallylthiols instead of toxic chloroacroleins. nih.gov Upregulation of GSTs is associated with metabolism-based resistance to thiocarbamate herbicides in weeds like Lolium rigidum. researchgate.net |

Evolutionary Dynamics of Resistance Development

The evolution of herbicide resistance is a clear example of contemporary adaptation driven by strong selective pressure. The development of metabolism-based resistance to this compound is governed by several key evolutionary factors that influence how quickly resistant populations emerge and spread.

The primary driver for the evolution of resistance is intense and repeated selection pressure from the herbicide itself. bioone.org Continuous application of this compound or other thiocarbamate herbicides selects for individual weeds that possess a pre-existing, inheritable ability to survive the treatment. bioone.orgresearchgate.net Individuals with slightly more efficient metabolic detoxification systems (e.g., higher constitutive or inducible levels of specific CYPs or GSTs) are more likely to survive and reproduce, passing these advantageous traits to their offspring. Over generations, the frequency of these resistance alleles increases within the population.

A significant consequence of metabolism-based resistance is the high potential for cross-resistance and multiple resistance. bioone.orgnih.gov The enzymes selected for their ability to detoxify this compound, such as specific CYPs and GSTs, can often metabolize a wide range of other chemical structures. nih.gov As a result, a weed population that has evolved resistance to this compound may simultaneously exhibit resistance to herbicides from different chemical classes and with different modes of action, even if those herbicides have never been used on that population. cambridge.orguwa.edu.au For example, wild oat populations resistant to triallate and diallate have also been found to be cross-resistant to the chemically unrelated herbicide difenzoquat. cambridge.orgoup.com This phenomenon severely limits weed control options and complicates management strategies.

The initial frequency of resistance alleles in a weed population is a critical factor. nih.gov If genes conferring a low level of metabolic resistance are already present in a diverse, unselected weed population, resistance can evolve much more rapidly once selection pressure is applied. Gene flow, through the movement of pollen or seeds from resistant populations to susceptible ones, can also introduce resistance alleles into new areas, accelerating the spread of resistance. researchgate.net

The table below outlines the key factors influencing the evolutionary dynamics of resistance to this compound.

| Evolutionary Factor | Description | Impact on this compound Resistance |

| Selection Pressure | The intensity and frequency of herbicide application drives the selection of resistant individuals. | Repeated use of this compound or other thiocarbamates favors the survival and reproduction of weeds with enhanced metabolic detoxification capabilities. bioone.orgresearchgate.net |

| Genetic Basis | The number of genes controlling the resistance trait and their mode of inheritance (dominant, recessive, additive). | Often polygenic and complex, but can also be controlled by a few major genes. researchgate.netnih.govcambridge.org This complexity can make resistance difficult to predict and manage. |

| Cross-Resistance | A single resistance mechanism (e.g., an enzyme) confers resistance to multiple herbicides with different modes of action. | A major concern. Metabolic systems selected by this compound can detoxify other herbicides, limiting future chemical control options. nih.govcambridge.org |

| Initial Allele Frequency | The presence of resistance-conferring alleles in a population before selection begins. | The existence of genetic diversity in metabolic capacity within weed populations allows for rapid selection of resistance once the herbicide is applied. nih.gov |

| Gene Flow | The transfer of resistance alleles from one population to another via pollen or seed dispersal. | Spreads resistance traits over geographic areas, introducing resistance into previously susceptible weed populations. researchgate.net |

Environmental Fate, Persistence, and Degradation Pathways

Photodegradation Dynamics under UV and Simulated Sunlight

trans-Diallate undergoes degradation when exposed to both ultraviolet (UV) radiation and simulated sunlight. epa.gov The rate and extent of this photodegradation are significantly influenced by the matrix in which the compound is present.

Studies have shown that the photodegradation of this compound is considerably faster when it is present as a thin film on a surface compared to when it is incorporated into a soil matrix. epa.gov In thin films, the half-life of this compound was approximately 8 days under simulated sunlight and 3 days under UV radiation (peak emission at 254 nm). epa.gov In contrast, on soil, the degradation was much slower, with half-lives exceeding 16 days under simulated sunlight and greater than 8 days under UV radiation. epa.gov For instance, in an 8-day period, 92.9% of this compound degraded in a thin film under UV light, whereas less than 37% degraded on soil under the same conditions. epa.gov This difference is attributed to the limited light penetration and adsorption of the compound to soil particles, which can protect it from photolytic breakdown. epa.govresearchgate.net

Table 1: Photodegradation of trans-Diallate in Different Matrices

| Condition | Matrix | Degradation (%) | Time (days) | Half-life (approx. days) |

| UV Irradiation | Thin Film | 92.9 | 8 | 3 |

| UV Irradiation | Soil | < 37 | 8 | > 8 |

| Simulated Sunlight | Thin Film | - | - | 8 |

| Simulated Sunlight | Soil | < 37 | 16 | > 16 |

The photodegradation of this compound leads to the formation of several breakdown products. A major, yet structurally unidentified, degradate has been observed to form most rapidly in thin films under UV irradiation. epa.gov This degradate also appears in thin films under simulated sunlight and on soil exposed to UV light. epa.gov Photochemical reactions are thought to involve cis/trans isomerization and oxidative cleavage, which can result in the formation of compounds such as 2,3-dichloroacrolein and 2-chloroacroleins. nih.gov Further research points to photochemical sulfoxide (B87167) production followed by the decomposition of the sulfoxide to yield 2-chloroacrolein. publications.gc.ca

Degradation Rates in Thin Films versus Soil Matrices

Hydrolytic Degradation Mechanisms

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. slideshare.netnumberanalytics.com For this compound, this process is a significant pathway for degradation, particularly under certain pH conditions. epa.govinchem.org

The rate of hydrolysis of this compound is highly dependent on the pH of the surrounding medium. epa.govkent.ac.uk Studies have shown that this compound is stable in acidic solutions but degrades under alkaline conditions. inchem.org For example, this compound was completely hydrolyzed in a 1 N sodium hydroxide (B78521) solution at 95°C for one hour and in a 3 N sodium hydroxide solution at 50°C for one hour. epa.gov In contrast, under acidic conditions (12N sulfuric acid at 75°C), breakdown was also observed. epa.gov Research measuring hydrolysis at 65°C found that under acidic (pH 3.09) and neutral conditions, the hydrolysis mechanism and rate were essentially the same for both cis- and this compound, with a half-life of approximately 5.1 days for the trans isomer. epa.gov However, under basic conditions, the hydrolysis of the trans isomer was catalyzed by hydroxide ions. epa.gov The hydrolysis of the ester linkage in diallate (B166000) is thought to be followed by transthiolation of the allylic group, leading to the formation of 2,3-dichloroallyl alcohol. inchem.orginflibnet.ac.in

Microbial Degradation Processes in Soil and Aqueous Environments

Microorganisms in the soil and water play a crucial role in the breakdown of this compound. who.intresearchgate.net The rate of microbial degradation is influenced by factors such as soil type, moisture, and temperature. epa.gov In aerobic soils, this compound degrades with a half-life ranging from less than 9 to 56 days. epa.gov For instance, in Weyburn loam, the half-life was 4 weeks, and in Regina heavy clay, it was 5-6 weeks. epa.gov Increasing soil moisture and temperature generally accelerates the dissipation rate. epa.gov Soil microorganisms metabolize thiocarbamates like diallate through hydrolysis, followed by transthiolation and sulfoxidation, ultimately forming carbon dioxide and other compounds that can enter the natural metabolic pool. who.int

Volatilization and Co-distillation Phenomena from Soil and Aqueous Solutions

Volatilization, the process of a substance evaporating, is a significant dissipation pathway for this compound from both soil and water surfaces. epa.govwho.int The rate of volatilization is higher from aqueous solutions than from soil. epa.gov In one study, after 16 days at 25°C, 60.2% of this compound had evaporated from an aqueous solution, while only 40.0% had evaporated from a moist silty sand soil. nih.gov At a higher temperature of 35°C, both isomers completely volatilized from the aqueous solution within 16 days, while 70.9% of the trans isomer volatilized from the soil. nih.gov It is presumed that diallate co-distills with water, meaning it evaporates along with water, but at a faster rate. epa.gov The process of co-distillation has been noted as a potential factor in the disappearance of pesticides from plant surfaces during respiration and evaporation. researchgate.net

Table 2: Volatilization of trans-Diallate from Soil and Aqueous Solution

| Matrix | Temperature (°C) | Time (days) | % Remaining | Half-life (approx. days) |

| Aqueous Solution | 25 | 16 | 39.8 | 14 |

| Soil | 25 | 32 | 58.6 | > 32 |

Influence of Environmental Factors on Degradation Rates

The persistence and degradation rate of this compound in the environment are not static; they are significantly influenced by a variety of environmental factors. Key conditions such as soil composition, moisture levels, ambient temperature, and exposure to sunlight can accelerate or inhibit its breakdown.

Soil Properties and Microbial Activity

The type of soil plays a crucial role in the degradation rate of diallate. Studies have shown that its half-life can vary depending on the soil's composition, such as its texture and organic matter content. For instance, diallate degraded more rapidly in Weyburn loam, with a half-life of approximately 4 weeks, compared to Regina heavy clay, where the half-life extended to 5-6 weeks when incubated at 25°C and field capacity moisture. epa.gov The mobility of diallate appears to decrease as the soil organic matter and cation exchange capacity (CEC) increase. epa.gov

Microbial activity is a primary driver of diallate degradation in soil. epa.govnih.gov Research has demonstrated that soil sterilization, which eliminates microbial populations, significantly slows the dissipation rate of diallate at normal application concentrations (1-4 ppm). epa.gov This suggests that soil microorganisms are largely responsible for its breakdown. Fungi isolated from various soils have shown the capability to metabolize diallate, further underscoring the importance of biodegradation. epa.gov

Table 1: Degradation Half-Life of Diallate in Different Soil Types

Soil Moisture

Soil moisture content is another critical factor influencing the degradation of this compound. Increased soil moisture generally leads to a faster rate of dissipation. epa.gov This is partly because higher moisture levels can increase the amount of diallate available in the soil solution, making it more accessible to microbial degradation. The effectiveness of diallate as an herbicide is also linked to moisture, with low moisture levels inhibiting its activity. For example, a soil moisture level of slightly less than 15% was found to be necessary to achieve control of Avena fatua L. (wild oat) with a standard application of diallate in Regina clay.

Temperature

Temperature has a direct effect on the degradation and volatility of this compound. Higher temperatures tend to accelerate its dissipation from soil. epa.gov Volatilization, a significant pathway for loss, is highly dependent on temperature. In one study, both cis- and this compound isomers completely volatilized from an aqueous solution within 16 days at 35°C. At a lower temperature of 25°C, 39.8% of the this compound remained in the solution after 16 days. epa.gov From a moist silty sand soil at 25°C, 28.6% of the applied this compound evaporated within two days.

Light (Photodegradation)

Exposure to sunlight can induce the photodegradation of this compound. The compound absorbs light at wavelengths greater than 290 nm and degrades when exposed to both UV radiation and simulated sunlight. The rate of photodegradation is influenced by the surface on which the compound resides. For instance, degradation is faster when this compound is on a thin film compared to when it is incorporated into the soil. epa.gov

Under artificial sunlight, the half-life for this compound as a thin film on glass was approximately 8 days, whereas on soil, the half-life was greater than 16 days. epa.gov Exposure to UV radiation (peak emission at 254 nm) resulted in more rapid degradation, with a half-life of about 3 days for a thin film and over 8 days on soil. epa.gov In one experiment, 55.4% of this compound on a thin film degraded in 8 days under simulated sunlight, while only 23.5% of the compound decomposed when incorporated into soil over the same period. Photochemical reactions can involve cis/trans isomerization and oxidative cleavage.

Table 2: Photodegradation of this compound Under Different Conditions

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Isomer Separation and Analysis

Chromatographic methods are central to the analysis of trans-Diallate, providing the necessary separation and sensitivity.

Gas chromatography with an electron capture detector (GC-ECD) is a widely used and sensitive method for determining the concentration of organochlorine pesticides like Diallate (B166000). epa.gov This technique is suitable for analyzing extracts from both solid and liquid matrices. epa.gov For effective analysis, the sample is first extracted and then introduced into the gas chromatograph. The GC separates the components of the mixture, and the ECD specifically detects electrophilic compounds, such as the chlorinated molecule of Diallate. The use of fused-silica capillary columns is common in these analyses. To ensure accurate identification, especially when interfering substances are present, a dual-column system can be employed, where two columns with different polarities are connected to a single injection port and two separate detectors. epa.gov

A study on the determination of Diallate in food crops like apples, potatoes, and corn reported recoveries exceeding 80% for fortification levels between 0.01 and 10 ppm using GC. nih.gov Another method for analyzing cis- and this compound in soil and sugar beets involved extraction with acetone, re-extraction with hexane (B92381), and subsequent detection by GC-ECD, achieving a detection threshold of 0.25 ppm and recoveries of 80-85%. nih.govnih.gov

Table 1: GC-ECD Methods for Diallate Analysis

| Matrix | Extraction Solvent(s) | Detection Limit | Recovery Rate | Reference |

|---|---|---|---|---|

| Food Crops (Apples, Potatoes, Corn) | Not Specified | 0.01-10 ppm (fortification) | >80% | nih.gov |

| Soil, Sugar Beets | Acetone, Hexane | 0.25 ppm | 80-85% | nih.govnih.gov |

| Natural Waters | Not Specified | 5-100 ng/L | 82-104% | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) offers a higher degree of selectivity and confirmation compared to GC-ECD. spectroscopyonline.com This technique combines the separation power of GC with the mass-selective detection capabilities of MS. ucm.es While standard electron ionization (EI) in GC-MS can sometimes result in insufficient selectivity due to the absence of a molecular ion, tandem mass spectrometry (GC-MS/MS) significantly enhances selectivity and is particularly useful for complex matrices. spectroscopyonline.comnih.gov GC-MS is applicable for the analysis of volatile and semi-volatile organic compounds with a molecular weight below 1000. ucm.es The separated components are recorded by the MS detector, producing a mass spectrum that shows the abundance of different ions at various mass-to-charge ratios, allowing for confident identification. ucm.es For challenging analyses in complex samples, GC combined with tandem-quadrupole MS (MS-MS) provides increased selectivity and sensitivity. spectroscopyonline.com

High-performance liquid chromatography-mass spectrometry (HPLC-MS), particularly tandem mass spectrometry (HPLC-MS/MS), is a powerful tool for analyzing less volatile or thermally labile compounds. This technique is valuable for monitoring reaction products and metabolites in various biological and environmental samples. thieme-connect.comnih.gov The development of multiple reaction monitoring (MRM) methods using HPLC-MS/MS allows for the sensitive and accurate identification of exposure profiles of complex chemical systems. rsc.org This involves analyzing samples by high-resolution mass spectrometry to identify components, followed by refining instrument parameters to develop a specific MRM method for detection and quantification. rsc.org The increased polarity of metabolites, a common result of metabolic reactions, generally leads to decreased retention times in reversed-phase HPLC systems compared to the parent compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Enhanced Selectivity

Sample Preparation and Cleanup Procedures for Complex Matrices

Effective sample preparation is crucial for accurate analysis, especially when dealing with complex matrices that can introduce interferences. chromatographyonline.com The goal is to isolate the analyte of interest from the sample matrix before instrumental analysis. nih.govchromatographyonline.com

Several extraction techniques are employed to isolate Diallate from various sample types. epa.gov

Soxhlet Extraction: This is a classic and effective method for solid-liquid extraction. york.ac.uk It involves continuously washing the sample with a heated solvent, which is then collected and concentrated. york.ac.uk Method 3540 of the EPA SW-846 outlines the use of Soxhlet extraction with hexane-acetone or methylene (B1212753) chloride-acetone for solid samples. epa.govaccustandard.com

Pressurized Fluid Extraction (PFE): Also known as accelerated solvent extraction, PFE (EPA Method 3545) uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. epa.govaccustandard.com It is a suitable technique for extracting Diallate from solid samples. epa.govaccustandard.com

Solid-Phase Extraction (SPE): SPE is a versatile technique used for both extraction and cleanup. chromatographyonline.com For aqueous samples, Method 3535 can be used to extract Diallate. epa.gov It involves passing the liquid sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. chromatographyonline.com

Other extraction methods mentioned in EPA protocols that can be applied to organochlorine pesticides like Diallate include automated Soxhlet (Method 3541), microwave extraction (Method 3546), and ultrasonic extraction (Method 3550). epa.govaccustandard.com

Table 2: Common Extraction Techniques for Diallate

| Technique | EPA Method | Sample Type | Description | Reference |

|---|---|---|---|---|

| Soxhlet Extraction | 3540 | Solid | Continuous solid-liquid extraction with a cycling solvent. | epa.govyork.ac.ukaccustandard.com |

| Pressurized Fluid Extraction | 3545 | Solid | Uses elevated temperature and pressure for faster extraction. | epa.govaccustandard.comarcjournals.org |

| Solid-Phase Extraction | 3535 | Liquid | Analyte is retained on a solid sorbent and then eluted. | epa.govchromatographyonline.com |

After extraction, cleanup steps are often necessary to remove co-extracted interfering compounds from the sample matrix before chromatographic analysis. epa.govaccustandard.com

Alumina Column Cleanup (Method 3610): This method is effective for removing certain interferences, including phthalate (B1215562) esters. accustandard.comitesm.mx

Florisil Column Cleanup (Method 3620): Florisil, a magnesium silicate (B1173343) adsorbent, is used to separate pesticides from compounds like aliphatics and aromatics. accustandard.comitesm.mx A multi-residue method for Diallate in natural waters utilizes a deactivated Florisil column for preliminary cleanup and fractionation, followed by a final cleanup on an activated Florisil column. nih.gov

Silica Gel Cleanup (Method 3630): Silica gel can be used to separate single-component organochlorine pesticides from various interferents. accustandard.comitesm.mx

These cleanup procedures can be used individually or in combination to achieve the desired purity of the sample extract for analysis. epa.gov

Chromatographic Cleanup Methods (e.g., Alumina, Florisil, Silica Gel)

Spectroscopic Characterization of this compound and its Metabolites

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound and its metabolic products. Methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information on the molecule's functional groups, atomic connectivity, and mass, respectively.

Research has focused on differentiating the trans and cis isomers of diallate, which can be separated by preparative scale gas chromatography. cambridge.org Spectroscopic analysis is then used to definitively assign the configuration of each isomer. cambridge.org

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

IR and NMR spectroscopy have been used to assign the specific geometric configuration of diallate isomers. cambridge.org The isomer with the shorter gas chromatography retention time has been identified as the trans configuration. cambridge.org Key spectroscopic features distinguishing the trans isomer have been identified. cambridge.org For instance, the IR spectrum of the cis isomer contains a band around 720 cm⁻¹ which is absent in the trans isomer's spectrum. cambridge.org While differences in allylic coupling constants in NMR spectra were considered, they were not deemed definitive for assignment. cambridge.org

Table 2: Key Spectroscopic Data for the Assignment of this compound

| Spectroscopic Technique | Feature | Observation for this compound | Reference |

| Infrared (IR) Spectroscopy | C-Cl stretch | Absence of a distinct band around 720 cm⁻¹, which is present in the cis isomer. | cambridge.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Allylic Coupling Constant (⁴J) | An experimentally found allylic coupling constant of 0.61 Hz was reported for the isomer assigned as trans. | cambridge.org |

| Gas Chromatography (GC) | Retention Time | The isomer with the shorter retention time on a Carbowax 20M column is assigned the trans configuration. | cambridge.org |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Mass Spectrometry (MS) of this compound

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for identifying and quantifying this compound. The mass spectrum of diallate provides a unique fragmentation pattern that serves as a chemical fingerprint.

Table 3: Major Mass Spectral Peaks for Diallate

| m/z (mass-to-charge ratio) | Relative Intensity |

| 43 | 100% |

| 86 | 60% |

| 44 | 39% |

| 42 | 34% |

Data sourced from Hites, R.A. Handbook of Mass Spectra of Environmental Contaminants. nih.gov This is an interactive table. You can sort and filter the data by clicking on the column headers.

Characterization of this compound Metabolites

The metabolism of this compound has been studied in various biological systems, including mouse hepatic microsomes and rats. nih.govnih.gov These studies show that metabolism proceeds primarily through sulfoxidation, leading to the formation of a diallate sulfoxide (B87167) intermediate. nih.govnih.gov This reactive intermediate can then undergo further reactions to form various excretable products.

The identification and quantification of these metabolites rely on advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) headspace analysis. nih.govnih.gov

Key identified metabolites of diallate include:

Diallate sulfoxide : A major intermediate formed via the mixed-function oxidase system. nih.gov

2-Chloroacrolein : A proposed metabolite identified by HPLC and GLC headspace analysis. nih.govnih.gov

2,3-dichloro-2-propene-1-sulfonic acid : Identified as a metabolite in both mice and rats. nih.govnih.gov

S-diisopropylcarbamoyl derivatives : In the presence of glutathione (B108866), the sulfoxide intermediate reacts to form conjugates. These are further metabolized and excreted as derivatives of mercapturic acid, cysteine, and mercaptoacetic acid. nih.govnih.gov

Carbon dioxide (CO₂) : A product of metabolism, particularly in the absence of glutathione. nih.govnih.gov

The characterization of these compounds is essential for understanding the complete biotransformation pathway of this compound.

Research Methodological Frameworks and Ethical Considerations in Trans Diallate Studies

Formulation of Rigorous Research Questions and Hypotheses

The foundation of any scientific inquiry into trans-diallate lies in the formulation of precise and testable research questions and hypotheses. This process is iterative and requires a deep understanding of existing literature to identify knowledge gaps. nih.govresearchgate.net A well-structured research question clarifies the study's purpose and guides the entire research process, from methodology to data analysis. osu.edubookdown.org

For instance, a broad topic of interest could be the environmental fate of this compound. This can be narrowed down to a specific research problem, such as its degradation in soil. From this, a researchable question can be formulated: "What is the rate of degradation of this compound in different soil types under varying moisture levels?" This then leads to a testable hypothesis, such as: "The degradation rate of this compound will be significantly faster in sandy loam soil with high moisture content compared to clay soil with low moisture content."

The formulation process should be guided by established criteria to ensure the research question is focused, answerable, and relevant. osu.edufraserhealth.ca The primary research question should ideally be singular to avoid complicating the study design and statistical analysis. osu.edu It is crucial that hypotheses are established before the study commences to prevent spurious findings that may arise from analyzing existing data. osu.edu

Experimental Design Principles

Variable Isolation and Control Group Implementation (e.g., Isomer Comparison)

A fundamental principle in studying this compound is the isolation of variables to understand their specific effects. This involves designing experiments where only one variable is changed at a time while others are kept constant. A critical component of this is the use of control groups. researchgate.net For example, when investigating the herbicidal efficacy of this compound, a control group of plants would not be exposed to the chemical, providing a baseline for comparison.

A key area of investigation for diallate (B166000) is the comparison between its cis and trans isomers. Studies have shown that the rate of decomposition of the cis-isomer is slower than that of the trans-isomer. nih.govnih.gov To accurately assess these differences, experiments must include separate treatment groups for each isomer, along with a control group that receives no treatment. This allows researchers to attribute any observed differences in effect directly to the isomeric form of the molecule. For instance, studies on the metabolic activation of diallate isomers have utilized separate treatments for cis- and this compound to elucidate their distinct metabolic pathways. nih.govnih.gov

Replication and Statistical Validation of Results

Statistical validation involves using appropriate statistical tests to analyze the data and determine the significance of the findings. oup.com This allows researchers to make inferences about the broader population from which the sample was drawn. For example, when comparing the degradation rates of this compound in different soil types, statistical tests can determine if the observed differences are likely due to the different soil types or simply due to chance. The choice of statistical test depends on the nature of the data and the research question being addressed. oup.com For instance, an unpaired t-test or a one-way analysis of variance (ANOVA) could be used to compare the means of different treatment groups. oup.com

Data Acquisition and Interpretation Strategies

Application of Hyphenated Analytical Techniques

The accurate detection and quantification of this compound and its metabolites in various matrices necessitate the use of sophisticated analytical methods. Hyphenated analytical techniques, which combine a separation method with a detection method, are particularly powerful for this purpose. actascientific.comnih.govasdlib.org

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile and thermally stable compounds like this compound. actascientific.comslideshare.net GC separates the components of a mixture, and MS provides structural information for identification and quantification. slideshare.net For instance, GC has been used to separate the cis and trans isomers of diallate for identification by techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectrometry. nih.gov Similarly, liquid chromatography-mass spectrometry (LC-MS) is suitable for analyzing less volatile or thermally labile compounds that may be formed during the degradation or metabolism of this compound. actascientific.comnih.gov

These techniques offer high sensitivity and selectivity, allowing for the detection of trace amounts of this compound and its byproducts in complex environmental and biological samples. actascientific.comslideshare.net

Kinetic Data Analysis

Understanding the rate at which this compound degrades in the environment is crucial for assessing its persistence and potential for long-range transport. Kinetic data analysis involves fitting experimental data to mathematical models to determine reaction rates and half-lives.

The degradation of diallate in soil has been described as complex, with kinetics appearing to be between first and second order. nih.gov Photodegradation studies have shown that both cis and trans isomers of diallate degrade under UV and simulated sunlight, with the rate being more rapid under UV irradiation. epa.gov For example, in one study, 10% and 55.4% of this compound on a thin film degraded in 1 and 8 days, respectively. nih.govnih.gov The half-lives for photodegradation under artificial sunlight were approximately 12 days for the cis isomer and 8 days for the trans isomer. epa.gov

Kinetic models can be used to predict the environmental fate of this compound under different conditions, which is essential for risk assessment and management.

Detailed Research Findings

| Parameter | Finding | Source(s) |

| Isomer Decomposition | The rate of decomposition of the cis-isomer of diallate is a factor of 0.87 slower than the trans-isomer. | nih.govnih.gov |

| Photodegradation (Thin Film, UV) | 90.7% of cis-diallate and 92.9% of this compound degraded in 8 days. | epa.gov |

| Photodegradation Half-life (Artificial Sunlight) | Approximately 12 days for cis-diallate and 8 days for this compound. | epa.gov |

| Degradation in Soil | 9.2% and 23.5% of this compound incorporated into soil decomposed in 1 and 8 days, respectively. | nih.govnih.gov |

| Metabolism | Mouse hepatic microsomes metabolize both cis- and this compound. In the absence of glutathione (B108866) (GSH), the primary product is CO2. In the presence of GSH, both CO2 and S-(diisopropylcarbamoyl)-GSH are formed. | nih.govnih.gov |

| Metabolites in Rats | Rats administered either isomer excrete S-diisopropylcarbamoyl derivatives of mercapturic acid (62%), cysteine (7%), and mercaptoacetic acid (1.5%), in addition to CO2 (20%). | nih.govnih.gov |

Identification and Tracking of Degradate Formation and Decline

The environmental fate of this compound is significantly influenced by its degradation, a process governed by factors such as sunlight, soil composition, and microbial activity. Research into the formation and decline of its degradates is crucial for understanding its persistence and potential environmental impact.

Studies have shown that this compound undergoes relatively rapid photodegradation. When exposed to UV radiation and simulated sunlight, both cis- and this compound isomers degrade, with the process being more pronounced under UV light. sfu.ca On inert surfaces like glass, photodegradation is accelerated compared to soil matrices. nih.gov For instance, in one study, the half-life of this compound as a thin film under simulated sunlight was approximately 8 days, which decreased to 3 days under UV irradiation. nih.gov In contrast, when applied to soil, the half-lives were greater than 16 days under simulated sunlight and greater than 8 days under UV radiation. nih.gov

The primary analytical method for tracking the parent compound and its degradates is gas chromatography (GC), often equipped with an electron capture detector (GLC). sfu.ca This technique allows for the separation and quantification of this compound from environmental samples. Sample preparation frequently involves extraction with solvents like hexane (B92381) or acetone, and for more complex matrices like plant tissues, steam distillation may be used to isolate the compound before GC analysis. sfu.cabeyondpesticides.org

The degradation of this compound proceeds through several pathways. Photochemical reactions can cause cis/trans isomerization and oxidative cleavage, leading to the formation of metabolites such as 2,3-dichloroacrolein and 2-chloroacroleins. beyondpesticides.org In biological systems, such as in laboratory animals or soil microbes, the primary pathway involves sulfoxidation. nih.govtradebe.com This process forms an unstable sulfoxide (B87167) intermediate that can then react further. tradebe.comnih.gov In the presence of glutathione, this leads to the formation of S-(diisopropylcarbamoyl)-GSH, which is subsequently metabolized into derivatives of mercapturic acid, cysteine, and mercaptoacetic acid. nih.govtradebe.com In the absence of glutathione, the pathway can yield carbon dioxide. nih.govtradebe.com While a major degradate has been observed in several photodegradation studies, its precise structure has not always been identified, underscoring the complexity of the degradation process and the need for comprehensive analytical approaches. sfu.ca

Microbial metabolism is a key contributor to the breakdown of this compound in soil. nih.gov The compound's half-life in aerobic soils typically ranges from under 9 to 56 days. nih.gov The rate of degradation is influenced by soil moisture and temperature, with higher levels of both generally increasing the rate of dissipation. nih.gov The only volatile degradation product that has been definitively identified from microbial action is carbon dioxide. beyondpesticides.orgnih.gov

Table 1: Photodegradation of this compound Under Various Conditions

This table presents data synthesized from environmental fate studies, illustrating the percentage of this compound remaining after specified intervals.

| Condition | Matrix | Duration | Percent Remaining | Half-Life (Approx.) |

| Simulated Sunlight | Thin Film | 8 days | 44.6% | ~8 days |

| Simulated Sunlight | Soil | 16 days | >76.5% | >16 days |

| UV Radiation (254 nm) | Thin Film | 8 days | 7.1% | ~3 days |

| UV Radiation (254 nm) | Soil | 8 days | >63% | >8 days |

Ethical Dimensions of Chemical Research

The ethical conduct of chemical research on compounds like this compound is fundamentally linked to data transparency and reproducibility. nih.govnih.gov For the scientific community and regulatory bodies to trust and build upon research findings, the underlying data and methodologies must be openly available and described in sufficient detail to allow for independent reanalysis and replication. nih.govtandfonline.com This is particularly critical in environmental science, where analytical results inform risk assessments and policy decisions. nih.govtandfonline.com

In the context of this compound analysis, transparency means explicitly documenting all parameters of the analytical methods used, such as the specific type of gas chromatography column, temperature programs, detector settings, and sample extraction and cleanup procedures. ca.gov Given that different extraction techniques (e.g., Soxhlet, ultrasonic, solid-phase extraction) can yield different recovery rates, detailing the chosen method is essential for other researchers to reproduce the results accurately. nih.gov The reliability of scientific work can only be definitively judged when sufficient data and methods are disclosed. nih.gov

Initiatives like the Knowledge Junction repository aim to improve transparency and reproducibility by providing a platform for sharing evidence and supporting materials from risk assessments. europa.eu For research on this compound and its degradates, adopting such transparent practices ensures that reported findings, such as degradation half-lives or the identification of novel metabolites, can be independently verified, thereby strengthening the scientific basis for environmental management. tandfonline.comacs.org

The application of green chemistry principles is an ethical imperative in the research and management of synthetic chemicals like this compound. ecoonline.com Green chemistry is a framework that encourages the design of products and processes that minimize the use and generation of hazardous substances. epa.govaarf.asia Its 12 principles offer a guide for sustainable chemical research, from synthesis to waste disposal. tradebe.comepa.gov

Key principles relevant to this compound research include waste prevention, the use of safer solvents, and designing for degradation. tradebe.comecoonline.com For instance, analytical procedures for this compound often require solvents for extraction. sfu.ca Applying green chemistry would involve selecting less hazardous solvents (e.g., substituting benzene (B151609) with a safer alternative like ethanol) or employing techniques like solid-phase extraction, which can significantly reduce the volume of solvent required compared to traditional liquid-liquid extraction. ecoonline.comsolubilityofthings.com

Furthermore, the principle of designing chemicals to degrade into innocuous substances after their intended use is central to mitigating long-term environmental impact. tradebe.comecoonline.com Research into the degradation pathways of this compound beyondpesticides.orgnih.gov aligns with this principle, as understanding how the compound breaks down is the first step toward potentially redesigning related future compounds to be more environmentally benign. By integrating these principles, chemical research can reduce its environmental footprint, enhance laboratory safety, and align with global sustainability goals. solubilityofthings.com

A cornerstone of ethical chemical research is the thorough documentation of risk assessments. sfu.ca This process involves systematically identifying the intrinsic hazards of a substance and evaluating the risk of exposure and harm during its handling and use. sfu.cakemi.se For a compound like this compound, this documentation is not a mere procedural formality but a critical tool for ensuring the safety of researchers and the environment. mines.eduhsa.ie

A documented risk assessment for this compound research should detail the known hazards of the parent compound and any potential degradation products. epa.gov This includes its physical state (a liquid), and the potential routes of exposure (e.g., skin contact, inhalation). hsa.ie The assessment must outline the specific procedures for safe handling, the required personal protective equipment, and emergency shutdown and waste disposal protocols. mines.edu

Regulatory frameworks in many jurisdictions mandate that risk assessments are performed and documented before any new experiment begins or when significant changes to a procedure are made. sfu.ca These documents serve as a formal record that potential risks have been considered and that appropriate control measures are in place. This structured approach not only enhances safety but also improves the quality of the research by encouraging a more thorough understanding of the experimental process. sfu.ca

Q & A

Basic: How to formulate a precise research question for studying trans-Diallate’s chemical properties?

Answer: A well-defined research question should balance specificity and feasibility. Begin by narrowing the scope to a specific property (e.g., thermal stability, stereochemical behavior) and contextualize it within existing literature gaps. Avoid vague terms like "study" or "analyze"; instead, use action-oriented phrasing (e.g., "How does temperature variation affect the stereochemical integrity of this compound?"). Sub-questions may clarify complex aspects, such as:

- "What spectroscopic methods are optimal for tracking isomerization under thermal stress?"

- "How do solvent polarity and coordination ligands influence reactivity?"

Methodological Tips:

- Use systematic literature reviews to identify understudied variables .

- Pilot experiments can refine the scope (e.g., preliminary differential scanning calorimetry to determine critical temperature thresholds) .

Basic: What ethical considerations are essential when handling this compound in experimental settings?

Answer:

Ethical rigor includes:

- Safety Protocols : Ensure lab compliance with chemical hygiene plans (e.g., fume hood use, PPE for handling hazardous intermediates).

- Data Transparency : Disclose synthesis pathways and purity verification methods to enable reproducibility .

- Environmental Impact : Adopt green chemistry principles for waste disposal (e.g., catalytic recycling to minimize byproducts) .

Methodological Tips:

- Document risk assessments and mitigation strategies in lab notebooks.